molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Número de catálogo B172622
Número CAS: 150491-98-8
Peso molecular: 419.9 g/mol
Clave InChI: CHCBAYRWJULIDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride” is a chemical compound with the CAS Number: 157832-56-9 . It has a molecular weight of 419.95 and its molecular formula is C22H30ClN3O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 419.95 and its molecular formula is C22H30ClN3O3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Aplicaciones Científicas De Investigación

Antifibrillatory Activity

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride has been studied for its antifibrillatory activity. A series of derivatives structurally related to nibentan, including N-[5-(diethylamino)-1-(4-nitrophenyl)pentyl]-benzamide hydrochloride and others, showed potent antifibrillatory effects, with some compounds exhibiting longer duration of action compared to nibentan (Davydova et al., 2000).

Antiarrhythmic Activity

The compound and its analogs have been synthesized and evaluated for their potential as antiarrhythmic agents. One such study focused on N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride, which was identified as a lead drug for further pharmacological and toxicological studies due to its promising antiarrhythmic properties (Likhosherstov et al., 2014).

Development of Original Antiarrhythmic Drugs

Extensive research has been conducted on the development of original antiarrhythmic drugs using derivatives of nitrobenzamide, including N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride. These studies have contributed to the creation and registration of new drugs in this category, emphasizing the importance of original drug synthesis and industrial production (Skachilova et al., 2019).

Molar Refraction and Polarizability Studies

Research on the physical properties of similar compounds, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has been conducted to understand their molar refraction and polarizability. These studies provide insights into the physical characteristics of the compound and its derivatives (Sawale et al., 2016).

Propiedades

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

CAS RN

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 3
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Citations

For This Compound
6
Citations
NK Davydova, OS Sizova, SM Vinogradova… - European journal of …, 2000 - Elsevier
A series of 1,5-diaminopentane derivatives, structurally related to nibentan, was synthesized and tested for antifibrillatory activity. Improved modifications of some known chemical …
Number of citations: 16 www.sciencedirect.com
N Davydova, OS Fominova, RG Glushkov - 2012 - kimyakongreleri.org
Discovery and development of new effective antiarrhythmic drugs is an important task in Medicinal Chemistry. We have previously created an innovative class III antiarrhythmic drug …
Number of citations: 1 www.kimyakongreleri.org
VV Fedorov, OF Sharifov, GG Beloshapko… - Journal of …, 2000 - journals.lww.com
Nibentan, a new class III antiarrhythmic drug, is highly effective in patients with atrial flutter and fibrillation. However, its mechanism of action remains unclear. The aim of this study was …
Number of citations: 25 journals.lww.com
SY Skachilova, GA Ermakova… - Drug development & …, 2019 - pharmjournal.ru
Introduction. There are presented data on drugs development with MD Mashkovskii lead. There are given materials on drugs belonging to important pharmacotherapeutic groups of …
Number of citations: 3 www.pharmjournal.ru
СЯ Скачилова, ГА Ермакова… - Разработка и …, 2019 - pharmjournal.ru
Введение. В статье представлены данные по разработке лекарственных препаратов, выполненных под руководством академика МД Машковского. Приведены материалы по …
Number of citations: 10 www.pharmjournal.ru
НК Давыдова - Сборник научных трудов по материалам …, 2010 - elibrary.ru
Этот доклад о новом российском антиаритмическом препарате III класса нибентане. This work is concerned with Nibentan, a new Russian class III antiarrhythmic drug. …
Number of citations: 0 elibrary.ru

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.